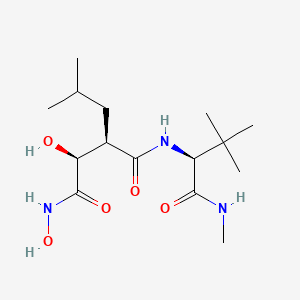
Mafosfamide
Overview
Description
Mafosfamide is an oxazaphosphorine alkylating agent, structurally similar to cyclophosphamide. It is primarily investigated for its potential as a chemotherapeutic agent. Unlike cyclophosphamide, this compound does not require hepatic activation to generate its active metabolite, making it potentially useful for intrathecal treatment of neoplastic meningitis .
Preparation Methods
Mafosfamide is synthesized as a preactivated cyclophosphamide analog. The synthetic route involves the formation of a chemically stable 4-thioethane sulfonic acid salt of 4-hydroxy-cyclophosphamide . The preparation method includes dissolving the compound in dimethyl sulfoxide (DMSO) and other solvents to achieve the desired concentration for experimental use .
Chemical Reactions Analysis
Mafosfamide undergoes several types of chemical reactions, primarily involving alkylation. The compound alkylates DNA, forming DNA cross-links and inhibiting DNA synthesis . Common reagents used in these reactions include dimethyl sulfoxide (DMSO) and other solvents. The major products formed from these reactions are phosphoramide mustard and acrolein .
Scientific Research Applications
Mafosfamide has been extensively studied for its anticancer properties. It has shown efficacy in preclinical and clinical trials for treating various types of cancer, including lymphoma, leukemia, and brain tumors . Additionally, this compound has been used in research to enhance immune responses against chronic hepatitis B virus (HBV) by depleting regulatory T cells . Its ability to alkylate DNA makes it a valuable tool in cancer research and therapy.
Mechanism of Action
Mafosfamide exerts its effects through its reactive alkylating agents, phosphoramide mustard and acrolein . These metabolites interact with DNA, forming cross-links that inhibit DNA synthesis and lead to cell death. The compound is metabolized by cytochrome P450 into 4-hydroxycyclophosphamide, which is then converted into aldophosphamide. Aldophosphamide yields the cytotoxic metabolites phosphoramide mustard and acrolein .
Comparison with Similar Compounds
Mafosfamide is similar to other oxazaphosphorine compounds such as cyclophosphamide and ifosfamide . unlike cyclophosphamide, this compound does not require hepatic activation, making it more suitable for certain therapeutic applications . Cyclophosphamide and ifosfamide are also alkylating agents used in cancer treatment, but they have different activation pathways and toxicity profiles .
Similar Compounds::- Cyclophosphamide
- Ifosfamide
- Trofosfamide
This compound’s unique property of not requiring hepatic activation distinguishes it from these similar compounds, potentially offering advantages in specific clinical scenarios .
Properties
CAS No. |
88859-04-5 |
|---|---|
Molecular Formula |
C9H19Cl2N2O5PS2 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[[(2S,4S)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid |
InChI |
InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17)/t9-,19-/m0/s1 |
InChI Key |
PBUUPFTVAPUWDE-UGZDLDLSSA-N |
SMILES |
C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl |
Isomeric SMILES |
C1CO[P@@](=O)(N[C@H]1SCCS(=O)(=O)O)N(CCCl)CCCl |
Canonical SMILES |
C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Z-7557; Z7557; Z 7557; Mafosfamide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate;hydrochloride](/img/structure/B1193032.png)
![N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide;hydrochloride](/img/structure/B1193033.png)
![N-[(4R,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-iodobenzamide](/img/structure/B1193040.png)
